Methoxy[(thiophen-3-yl)methylidene]amine
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Overview
Description
Methoxy[(thiophen-3-yl)methylidene]amine, also known as (E)-thiophene-3-carbaldehyde O-methyl oxime, is a compound with the molecular formula C6H7NOS and a molecular weight of 141.19 g/mol . This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom, and an oxime functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methoxy[(thiophen-3-yl)methylidene]amine can be synthesized through the condensation of thiophene-3-carbaldehyde with methoxyamine. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may include purification steps such as recrystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: Methoxy[(thiophen-3-yl)methylidene]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Methoxy[(thiophen-3-yl)methylidene]amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Methoxy[(thiophen-3-yl)methylidene]amine involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Methoxy[(thiophen-3-yl)methylidene]amine can be compared with other thiophene derivatives:
Thiophene-2-carbaldehyde: Similar structure but with the aldehyde group at the 2-position.
Thiophene-3-carboxylic acid: Contains a carboxylic acid group instead of an oxime.
Thiophene-2,5-dicarboxaldehyde: Contains two aldehyde groups at the 2 and 5 positions.
Uniqueness: this compound is unique due to the presence of the methoxy oxime group, which imparts distinct chemical reactivity and biological activity compared to other thiophene derivatives .
Biological Activity
Methoxy[(thiophen-3-yl)methylidene]amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound can be characterized by its unique structural features, which include a methoxy group and a thiophene ring. The presence of these functional groups is believed to contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound have been evaluated through various in vitro and in vivo studies. The following sections summarize key findings related to its anti-cancer properties, mechanisms of action, and other pharmacological effects.
Anticancer Activity
-
In Vitro Studies :
- This compound has been tested against several cancer cell lines. For instance, it exhibited significant antiproliferative activity against the HeLa (cervical cancer) and A549 (lung cancer) cell lines, with IC50 values indicating effective inhibition of cell growth.
- A recent study reported that derivatives of methoxy-substituted thiophenes showed potent anti-tubulin effects and strong antiproliferative activities against multiple human cancer cell lines, including COLO 205 colon cancer cells (LC50 = 71 nM) and SK-MEL-5 melanoma cells (LC50 = 75 nM) .
- Mechanisms of Action :
Table 1: Antiproliferative Activity of this compound Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
3d | HeLa | 0.038 | Apoptosis induction |
3d | A549 | 0.043 | Cell cycle arrest |
6i | COLO 205 | 0.071 | Microtubule destabilization |
6j | SK-MEL-5 | 0.075 | Microtubule destabilization |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Zebrafish Model :
- Combination Therapies :
Pharmacological Evaluation
The pharmacological evaluation of this compound has revealed several promising aspects:
- Selectivity : The compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, which is crucial for minimizing side effects during treatment.
- Structure-Activity Relationships (SAR) : Ongoing SAR studies aim to optimize the compound's structure for improved potency and selectivity against specific cancer types .
Properties
IUPAC Name |
N-methoxy-1-thiophen-3-ylmethanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-8-7-4-6-2-3-9-5-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLLPMSEKYHNGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CSC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.